molecular formula C16H15N3O3S B2426210 5-[2-(morpholin-4-ylcarbonyl)phenyl]-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide CAS No. 946358-49-2

5-[2-(morpholin-4-ylcarbonyl)phenyl]-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide

Cat. No. B2426210
CAS RN: 946358-49-2
M. Wt: 329.37
InChI Key: QPWUYGUWWYDAFW-UHFFFAOYSA-N
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Description

5-[2-(morpholin-4-ylcarbonyl)phenyl]-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H15N3O3S and its molecular weight is 329.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound shares structural similarities with various synthesized compounds that have been studied for their potential applications in scientific research. For instance, the synthesis and crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, were explored due to its significant inhibition on cancer cell proliferation. This research indicates a methodological approach to the synthesis of complex molecules that could be applied to the compound , potentially exploring its applications in cancer research or other therapeutic areas (Jiu-Fu Lu et al., 2017).

Antimicrobial Activity

Another study involved the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles with specific substituents, which were then evaluated for their properties. Such studies are crucial as they provide a foundation for understanding how structural variations in compounds like 5-[2-(morpholin-4-ylcarbonyl)phenyl]-N-(2-morpholin-4-ylethyl)-1,3-oxazole-4-carboxamide could influence biological activity, particularly in terms of antimicrobial properties. The exploration of these derivatives could lead to the discovery of new antimicrobial agents (С. А. Чумаченко et al., 2014).

Potential in Neurokinin-1 Receptor Antagonism

The compound is structurally related to a neurokinin-1 receptor antagonist that has shown efficacy in pre-clinical tests for conditions like emesis and depression. This suggests potential research applications of the compound in the study of neurological conditions and the development of new therapeutic agents (T. Harrison et al., 2001).

Exploration of Antitumor Properties

Similar compounds have been synthesized and their antitumor activities investigated, demonstrating distinct inhibitory capacities against various cancer cell lines. This highlights the potential of this compound in cancer research, particularly in the synthesis of novel antitumor agents (X. Ji et al., 2018).

Mechanism of Action

Target of Action

The primary targets of the compound “N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-2-methoxybenzamide” are currently unknown

Mode of Action

. The compound’s interaction with its targets and the resulting changes in cellular processes remain to be elucidated.

Pharmacokinetics

. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown . Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.

properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-9-8-23-16-17-10(2)13(15(21)19(9)16)18-14(20)11-6-4-5-7-12(11)22-3/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWUYGUWWYDAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.